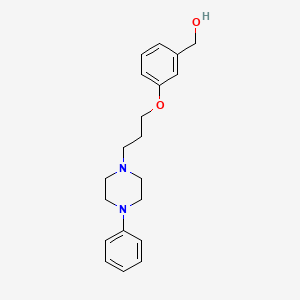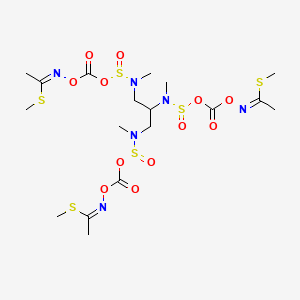
3-Quinuclidinyl-4-iodobenzilate, (3R,S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, is a radioiodinated muscarinic acetylcholine receptor antagonist. This compound has two high-affinity diastereomeric forms, the (R,R) and (R,S)-isomers . It is primarily used in scientific research, particularly in the field of nuclear medicine, due to its ability to bind to muscarinic receptors with high specificity .
Preparation Methods
The synthesis of 3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, involves several steps. One method includes the preparation of radioiodinated (R,S)-IQNB from a tributylstannyl precursor. This method is more convenient and faster than traditional triazene and exchange methods, resulting in a high radiochemical yield of a high specific activity product . The reaction conditions typically involve the use of iodine-125 as the radioisotope, and the process is carried out under controlled conditions to ensure the purity and specificity of the final product .
Chemical Reactions Analysis
3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, undergoes various chemical reactions, including substitution and binding reactions. It is known for its specific binding to muscarinic acetylcholine receptors in the brain . The compound can be used in kinetic analysis studies to understand its transport and binding properties in vivo . Common reagents used in these reactions include iodine-125 and other radioisotopes, and the major products formed are typically radioiodinated derivatives of the original compound .
Scientific Research Applications
3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, has several scientific research applications. It is widely used in nuclear medicine for in vitro and in vivo studies due to its high affinity for muscarinic acetylcholine receptors . This compound is used in autoradiography to study the distribution and density of muscarinic receptors in the brain . Additionally, it is employed in kinetic analysis studies to understand the transport and binding properties of muscarinic receptor antagonists in vivo . Its high specificity and affinity make it a valuable tool in neuroscience research and drug development .
Mechanism of Action
The mechanism of action of 3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, involves its binding to muscarinic acetylcholine receptors in the brain . This binding inhibits the action of acetylcholine, a neurotransmitter, thereby blocking the transmission of nerve impulses at these receptor sites . The molecular targets of this compound are the muscarinic receptors, and the pathways involved include the inhibition of acetylcholine-mediated signaling .
Comparison with Similar Compounds
3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, is unique due to its high affinity and specificity for muscarinic acetylcholine receptors . Similar compounds include other muscarinic receptor antagonists such as atropine and scopolamine . 3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, is distinguished by its radioiodinated form, which allows for its use in nuclear medicine and autoradiography studies . This makes it particularly valuable for research applications that require precise localization and quantification of receptor binding sites .
Properties
CAS No. |
88000-63-9 |
|---|---|
Molecular Formula |
C21H22INO3 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-hydroxy-2-(4-iodophenyl)-2-phenylacetate |
InChI |
InChI=1S/C21H22INO3/c22-18-8-6-17(7-9-18)21(25,16-4-2-1-3-5-16)20(24)26-19-14-23-12-10-15(19)11-13-23/h1-9,15,19,25H,10-14H2/t19-,21-/m0/s1 |
InChI Key |
MHBGDNWDRYOZPX-FPOVZHCZSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)[C@](C3=CC=CC=C3)(C4=CC=C(C=C4)I)O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















